molecular formula C17H18O3 B1315202 4'-Methoxy-3-(3-methoxyphenyl)propiophenone CAS No. 75849-20-6

4'-Methoxy-3-(3-methoxyphenyl)propiophenone

Cat. No. B1315202
CAS RN: 75849-20-6
M. Wt: 270.32 g/mol
InChI Key: KLCUWKHPHIOLEZ-UHFFFAOYSA-N
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Description

“4’-Methoxy-3-(3-methoxyphenyl)propiophenone” is an organic compound . It is a derivative of Guaiacol, a precursor to various flavorants .


Synthesis Analysis

The synthesis of this compound can be achieved by the reaction of ethylmagnesium bromide with m-methoxybenzonitrile, followed by a reaction with 3-methoxybenzaldehyde and oxidation of the resulting 1-(3-methoxyphenyl)-1-propanol with sodium dichromate in sulfuric acid .


Molecular Structure Analysis

The molecular formula of this compound is C17H18O3 . The InChI code is 1S/C17H18O3/c1-19-15-9-6-13(7-10-15)8-11-17(18)14-4-3-5-16(12-14)20-2/h3-7,9-10,12H,8,11H2,1-2H3 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with C22H38Br2N2Ni2O2S4(2+) *2Br(1-) and sodium tertiary butoxide in toluene at 140°C for 24 hours in an inert atmosphere .


Physical And Chemical Properties Analysis

This compound is a colorless oil . It has a density of 1.1±0.1 g/cm3, a boiling point of 392.4±25.0 °C at 760 mmHg, and a flash point of 175.3±16.7 °C . It also has a molar refractivity of 72.1±0.3 cm3 .

Scientific Research Applications

Antioxidant Activity

This compound has been identified as a caffeine metabolite with significant antioxidant properties . It can be used in research to explore the mechanisms of oxidative stress and the potential therapeutic effects of antioxidants in the prevention of diseases related to oxidative damage .

Biomarker for Coffee Consumption

Due to its origin as a caffeine metabolite, it serves as a sensitive biomarker for the consumption of coffee. This application is crucial in nutritional studies and epidemiological research to correlate coffee intake with health outcomes .

Prostaglandin E2 Inhibition

The compound has been shown to inhibit the production of prostaglandin E2 (PGE2) , which is involved in inflammation and pain. This application is particularly relevant in the development of new anti-inflammatory drugs .

Safety and Hazards

The compound is harmful if swallowed, inhaled, or comes into contact with skin. It may cause respiratory irritation, serious eye irritation, and skin irritation .

Mechanism of Action

Target of Action

This compound is a derivative of propiophenone , which is used in the synthesis of a variety of pharmaceutical drugs . .

Mode of Action

As a derivative of propiophenone , it may share some of the chemical properties and interactions of its parent compound.

Biochemical Pathways

Given its structural similarity to propiophenone , it may potentially influence similar biochemical pathways.

Pharmacokinetics

It is known that the compound is a colorless oil , which may influence its absorption and distribution.

Result of Action

As a derivative of propiophenone , it may have similar effects, but this has not been confirmed

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is a colorless oil , which may have implications for its stability under different environmental conditions.

properties

IUPAC Name

3-(3-methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-19-15-9-7-14(8-10-15)17(18)11-6-13-4-3-5-16(12-13)20-2/h3-5,7-10,12H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCUWKHPHIOLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505623
Record name 3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxy-3-(3-methoxyphenyl)propiophenone

CAS RN

75849-20-6
Record name 3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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